molecular formula C6H6BrN B130446 3-Bromo-5-methylpyridine CAS No. 3430-16-8

3-Bromo-5-methylpyridine

Cat. No. B130446
CAS RN: 3430-16-8
M. Wt: 172.02 g/mol
InChI Key: ADCLTLQMVAEBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylpyridine is a chemical compound with the empirical formula C6H6BrN . It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .


Molecular Structure Analysis

The molecular weight of 3-Bromo-5-methylpyridine is 172.02 . The SMILES string representation is Cc1cncc(Br)c1 . More detailed structural analysis, such as the molecular electrostatic potential, can be obtained using computational methods like Density Functional Theory .


Physical And Chemical Properties Analysis

3-Bromo-5-methylpyridine has a refractive index of 1.5618 and a density of 1.4869 g/mL at 25 °C . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-5-methylpyridine is a versatile compound in chemical synthesis. Ahmad et al. (2017) illustrated its use in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives showed potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017). Another study by Peterson and Tolman (1977) described its reaction with o-nitroaniline, leading to the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines (Peterson & Tolman, 1977).

Structural and Biological Analysis

Wang et al. (2008) synthesized a Schiff base compound using 3-bromo-5-methylpyridine, which was characterized for its antibacterial activities. The compound demonstrated excellent antibacterial properties, indicating its potential in medical applications (Wang et al., 2008). Additionally, Marchand et al. (2016) identified 3-amino-2-methylpyridine derivatives as ligands of the BAZ2B bromodomain, highlighting the compound's significance in drug discovery and molecular biology (Marchand et al., 2016).

Catalysis and Materials Science

In the field of catalysis, Ji et al. (2003) demonstrated the efficient amination of polyhalopyridines catalyzed by a palladium-xantphos complex using 5-bromo-2-chloropyridine. This process predominantly yielded amino pyridine products, illustrating the compound's role in facilitating selective chemical transformations (Ji et al., 2003).

Safety And Hazards

3-Bromo-5-methylpyridine is classified as a combustible liquid. It is harmful if swallowed and causes serious eye damage . Safety measures include avoiding personal contact, using personal protective equipment, and handling the substance in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCLTLQMVAEBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355844
Record name 3-bromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpyridine

CAS RN

3430-16-8
Record name 3-Bromo-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methylpyridine
Reactant of Route 3
3-Bromo-5-methylpyridine
Reactant of Route 4
3-Bromo-5-methylpyridine
Reactant of Route 5
3-Bromo-5-methylpyridine
Reactant of Route 6
3-Bromo-5-methylpyridine

Citations

For This Compound
95
Citations
FL Setliff - Journal of Chemical and Engineering Data, 1970 - ACS Publications
… A recent note (2) described the synthesis of 3-bromo-2-chloro-5-methylpyridine(lb) and 3-bromo-2-fluoro-5-methylpyridine (Ic) via diazotization of 2-amino-3-bromo-5-methylpyridine (la) …
Number of citations: 10 pubs.acs.org
R Thapa - 2010 - rave.ohiolink.edu
… The 1 H NMR confirmed that the mono-bromination did not occur at the methyl branch but in the ring to give 3-bromo-5-methylpyridine. The spectral data were identical to those reported …
Number of citations: 2 rave.ohiolink.edu
WJ Link, RF Borne, FL Setliff - Journal of Heterocyclic …, 1967 - Wiley Online Library
2-Amino-5-methylpyridine (I)(108.0 g., 1.0 mole) and glacial acetic acid (300 ml.) were combined and heated at 80'until solution was effected. Bromine (160 g., 55 ml., 1.0 mole) in acetic …
Number of citations: 14 onlinelibrary.wiley.com
CS Alvarez, AD Bond, D Cave… - Chemical …, 2002 - pubs.rsc.org
The reactions of manganocene, Cp2Mn, with 2-aminopyridine (L1H) or 2-amino-3-bromo-5-methylpyridine (L2H) give the novel hexanuclear and octanuclear Mn(II) amido cage …
Number of citations: 21 pubs.rsc.org
S Grimm - unipub.uni-graz.at
… 3-bromo-5-methylpyridine being commercially available it was not used due to its high price. Since 5-iodo-3-pyridinylmethanol was already produced in quite good yields for the …
Number of citations: 0 unipub.uni-graz.at
PW Fedick, K Iyer, Z Wei, L Avramova… - Journal of The …, 2019 - ACS Publications
… NJ), 3-chloroquinoline was purchased from Accela (San Diego, CA), 3-bromo-2,6-dimethylpyridine was purchased from Matrix Scientific (Columbia, SC), and 3-bromo-5-methylpyridine …
Number of citations: 31 pubs.acs.org
C Liu, B Li, L Mitscher - Zeitschrift für Naturforschung B, 2014 - degruyter.com
… The synthesis of TGX-221 analogs was initiated from 2-amino-3-bromo-5-methylpyridine and malonyl dichloride to generate the scaffold of 9-bromo2-hydroxy-7-methyl-4H-pyrido[1,2-a]…
Number of citations: 1 www.degruyter.com
G Pan, C He, M Chen, Q Xiong, W Cao… - CCS Chemistry, 2022 - chinesechemsoc.org
… ( 5k ) was employed, the normal C6 selective product 6k was obtained in 78% yield, >19:1 dr with 96% ee, while low regioselectivity was obtained for 3-bromo-5-methylpyridine ( 5l ). It …
Number of citations: 25 www.chinesechemsoc.org
A Kamlah, F Bracher - Letters in Organic Chemistry, 2019 - ingentaconnect.com
… Building block 3-bromo-5-methylpyridine-4-carbaldehyde (9) has previously been prepared from 3-bromo-4,5dimethylpyridine (8), which in turn is available in about 50% yield by …
Number of citations: 3 www.ingentaconnect.com
PMG Bavin, D Stephenson, JAS Smith - … für Naturforschung A, 1986 - degruyter.com
… interpretation of the results suggests that the 3-bromo-5-methylpyridine ring, and possibly its 2 -(CH2 )4 sidechain, are disorded in both crystalline forms, and that there are slight …
Number of citations: 10 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.